2-(Azepan-1-yl)-6-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-1-yl)-6-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with azepane, benzylpiperazine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-6-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the azepane and benzylpiperazine groups through nucleophilic substitution reactions. The nitro group is usually introduced via nitration reactions using reagents like nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-yl)-6-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azepane and benzylpiperazine groups can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of new compounds with different substituents on the pyrimidine core.
Hydrolysis: Breakdown products depending on the reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)-6-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine is not well-documented. it is likely to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The nitro group may play a role in its biological activity, potentially through redox reactions or interactions with nucleophilic sites in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(Azepan-1-yl)-1-[4-(4-benzylpiperazin-1-yl)piperidin-1-yl]ethan-1-one: A structurally similar compound with different substituents on the pyrimidine core.
4-(4-Benzylpiperazin-1-yl)-2-(azepan-1-yl)pyrimidine: Another related compound with variations in the substitution pattern.
Uniqueness
2-(Azepan-1-yl)-6-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(azepan-1-yl)-6-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O2/c22-19-18(28(29)30)20(24-21(23-19)27-10-6-1-2-7-11-27)26-14-12-25(13-15-26)16-17-8-4-3-5-9-17/h3-5,8-9H,1-2,6-7,10-16H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEUPVDZIKDTER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=C(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.